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Compound Name: 2-Pentyn-1-ol

Cat. No.: B105750 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-Pentyn-1-ol, a valuable building block in organic synthesis. The following sections detail its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering

insights into its molecular structure and chemical properties. This document also outlines

detailed experimental protocols for acquiring these spectra, ensuring reproducibility for

research and development applications.

Molecular Structure and Properties
2-Pentyn-1-ol is a five-carbon alkyne-alcohol with the chemical formula C₅H₈O. Its structure

consists of a terminal ethyl group, an internal alkyne, and a primary alcohol functional group.

Chemical Structure:

Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Pentyn-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.
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¹H NMR (Proton NMR) Data

Solvent: CDCl₃

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

4.25 t 2H -CH₂OH

2.22 tq 2H -C≡C-CH₂-CH₃

1.70 s 1H -OH

1.09 t 3H -CH₂-CH₃

¹³C NMR (Carbon-13 NMR) Data[1]

Solvent: CDCl₃

Chemical Shift (δ) ppm Carbon Atom

86.6 C≡C-CH₂OH

78.4 -CH₂-C≡C-

51.4 -CH₂OH

13.9 -CH₂-CH₃

12.3 -CH₂-CH₃

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies.[2]

Key IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3350-3400 Strong, Broad O-H stretch (alcohol)

2970-2930 Medium sp³ C-H stretch

2230-2210 Weak C≡C stretch (internal alkyne)

1020-1080 Strong C-O stretch (primary alcohol)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.[3][4]

Electron Ionization (EI) Mass Spectrum Data

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Possible Fragment

84 25 [M]⁺ (Molecular Ion)

83 45 [M-H]⁺

55 100 [C₄H₇]⁺

53 60 [C₄H₅]⁺

41 55 [C₃H₅]⁺

39 50 [C₃H₃]⁺

31 80 [CH₂OH]⁺

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

NMR Spectroscopy Protocol (Liquid Alkynol)
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This protocol is suitable for acquiring ¹H and ¹³C NMR spectra of liquid samples like 2-Pentyn-
1-ol.

Sample Preparation:

Accurately weigh approximately 10-20 mg of 2-Pentyn-1-ol into a clean, dry vial.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

Gently swirl the vial to ensure the sample is completely dissolved.

Using a Pasteur pipette with a cotton wool plug, filter the solution into a standard 5 mm

NMR tube to remove any particulate matter. The final sample height in the tube should be

approximately 4-5 cm.

Instrument Setup:

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's

autosampler or manual insertion port.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

Tune and match the probe for both the ¹H and ¹³C frequencies.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical

parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay

of 1-2 seconds, and 8-16 scans.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

Typical parameters include a 30° pulse angle, a spectral width of 200-240 ppm, a

relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to

achieve a good signal-to-noise ratio.
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Data Processing:

Apply a Fourier transform to the acquired free induction decays (FIDs).

Phase the spectra to obtain pure absorption lineshapes.

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for

¹H) or the solvent carbon peak (δ 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.

FTIR Spectroscopy Protocol (Neat Liquid)
This protocol describes the acquisition of an IR spectrum of a pure liquid sample using an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean the crystal surface

with a solvent such as isopropanol and a soft, lint-free cloth, then allow it to dry completely.

Background Spectrum:

With the clean, empty ATR accessory in place, collect a background spectrum. This will

account for the absorbance of the crystal and any atmospheric components (e.g., CO₂,

H₂O).

Sample Analysis:

Place a single drop of 2-Pentyn-1-ol directly onto the center of the ATR crystal, ensuring

the crystal is fully covered.

If using a pressure clamp, lower it to ensure good contact between the sample and the

crystal.

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are

sufficient.
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Data Processing:

The software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Perform any necessary baseline corrections.

Label the significant peaks with their corresponding wavenumbers.

GC-MS Protocol (Volatile Alcohol)
This protocol is designed for the analysis of volatile organic compounds like 2-Pentyn-1-ol
using Gas Chromatography-Mass Spectrometry.

Sample Preparation:

Prepare a dilute solution of 2-Pentyn-1-ol in a volatile, high-purity solvent such as

dichloromethane or diethyl ether. A concentration of approximately 100 µg/mL is a good

starting point.

Instrument Setup:

Gas Chromatograph (GC):

Install a suitable capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness,

non-polar or mid-polar column like a DB-5ms or HP-5ms).

Set the carrier gas (typically helium) flow rate to approximately 1-1.5 mL/min.

Set the injector temperature to 250 °C and use a split injection mode (e.g., 50:1 split

ratio) to prevent column overloading.

Program the oven temperature as follows: initial temperature of 40 °C, hold for 2

minutes, then ramp at 10 °C/min to 200 °C.

Mass Spectrometer (MS):

Set the transfer line temperature to 280 °C.
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Set the ion source temperature to 230 °C.

Use Electron Ionization (EI) at 70 eV.

Set the mass scan range from m/z 30 to 200.

Data Acquisition:

Inject 1 µL of the prepared sample solution into the GC.

Start the data acquisition.

Data Analysis:

Identify the peak corresponding to 2-Pentyn-1-ol in the total ion chromatogram (TIC).

Extract the mass spectrum for that peak.

Analyze the fragmentation pattern and compare it to a reference library (e.g., NIST) for

confirmation.

Workflow and Relationships
The following diagrams illustrate the logical flow of spectroscopic analysis and the relationships

between the different techniques.
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Spectroscopic Analysis Workflow

Sample Handling

Data Acquisition

Data Analysis & Interpretation

2-Pentyn-1-ol Sample
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NMR Spectrometer

NMR Tube

FTIR Spectrometer

ATR Crystal

GC-MS System

GC Injection

NMR Spectra
(¹H, ¹³C) IR Spectrum Mass Spectrum
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C-H Framework Functional Groups Molecular Weight &
Fragmentation

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of a chemical sample.
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Interrelation of Spectroscopic Data

2-Pentyn-1-ol
Molecular Structure
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Caption: Relationship between spectroscopic data and molecular structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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